N-(3-chloro-4-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a sulfonamide group, and multiple aromatic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfonamide group. The final steps involve the coupling of the triazole-sulfonamide intermediate with the chloromethylphenyl and ethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by altering signal transduction pathways. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C21H23ClFN5O3S2 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23ClFN5O3S2/c1-4-27-19(12-28(33(3,30)31)17-9-6-15(23)7-10-17)25-26-21(27)32-13-20(29)24-16-8-5-14(2)18(22)11-16/h5-11H,4,12-13H2,1-3H3,(H,24,29) |
InChI Key |
QTXNLKTXIBRILI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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